Disodium methyl phosphate

crystallography structural chemistry phosphate ester hydrolysis

Disodium methyl phosphate (CAS 17323-81-8), systematically phosphoric acid monomethyl ester disodium salt, is a monoalkyl phosphate salt with molecular formula CH₃Na₂O₄P and a molecular weight of 155.99 g·mol⁻¹. It is the fully neutralized disodium salt of monomethyl phosphate, belonging to the broader class of organophosphate esters wherein a single methyl ester group replaces one hydroxyl of phosphoric acid.

Molecular Formula CH5NaO4P
Molecular Weight 135.01 g/mol
CAS No. 17323-81-8
Cat. No. B096162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium methyl phosphate
CAS17323-81-8
Molecular FormulaCH5NaO4P
Molecular Weight135.01 g/mol
Structural Identifiers
SMILESCOP(=O)(O)O.[Na]
InChIInChI=1S/CH5O4P.Na/c1-5-6(2,3)4;/h1H3,(H2,2,3,4);
InChIKeyJNPCADCBFGTABM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Methyl Phosphate (CAS 17323-81-8): Procurement-Grade Identity and Specifications for Scientific Sourcing


Disodium methyl phosphate (CAS 17323-81-8), systematically phosphoric acid monomethyl ester disodium salt, is a monoalkyl phosphate salt with molecular formula CH₃Na₂O₄P and a molecular weight of 155.99 g·mol⁻¹ . It is the fully neutralized disodium salt of monomethyl phosphate, belonging to the broader class of organophosphate esters wherein a single methyl ester group replaces one hydroxyl of phosphoric acid . The compound is commercially supplied as a research-grade reagent with a standard purity specification of ≥98%, accompanied by batch-specific analytical characterization including NMR, HPLC, and GC .

Why Disodium Methyl Phosphate Cannot Be Replaced by Dipotassium, Diammonium, or Dimethyl Analogs Without Revalidation


Monoalkyl phosphate salts share a common methyl phosphate anion core, yet their physicochemical properties diverge measurably with counterion identity and esterification degree. Single-crystal X-ray diffraction reveals that the P–O(ester) bond length in disodium methyl phosphate hexahydrate is 1.626 Å, whereas the diammonium analog exhibits a shorter bond of 1.597 Å—a structural difference reflecting cation-specific ground-state geometry that can influence hydrolysis rates and coordination chemistry [1]. All-atom molecular dynamics simulations further establish that monomethyl phosphate dianion (MMP²⁻) clustering in aqueous solution is strongly cation-dependent: Na⁺ elicits intermediate clustering behavior distinct from the negligible clustering of K⁺ and the extensive clustering induced by Ca²⁺ [2]. Additionally, the disodium salt differs substantially from dimethyl and trimethyl phosphate in vapor pressure (0.00701 vs. 1.3 and 0.85 mmHg), boiling point (250.1 vs. 170–197 °C), and LogP (+0.60 vs. −0.71 for the free acid). These quantifiable differences mean that substituting one methyl phosphate salt for another without experimental re-optimization can compromise crystallographic outcomes, alter ionic-strength-dependent buffer performance, or invalidate analytical method reproducibility.

Quantitative Differential Evidence: Disodium Methyl Phosphate (CAS 17323-81-8) Against Closest Analogs


P–O Ester Bond Length: Disodium vs. Diammonium Methyl Phosphate by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction of disodium methyl phosphate hexahydrate yields a P–O(ester) bond length of 1.626 (3) Å, which is 0.029 Å longer than the 1.597 Å reported for the diammonium salt of methyl phosphate [1]. The three non-ester P–O bonds in the disodium salt are equivalent at 1.513 Å, and the sodium ions are octahedrally coordinated by water molecules with no direct Na⁺–phosphate oxygen contacts. This elongated ester bond in the disodium form suggests a weaker P–OR linkage that may correlate with altered susceptibility to nucleophilic attack or hydrolysis kinetics.

crystallography structural chemistry phosphate ester hydrolysis

Cation-Dependent MMP²⁻ Dianion Clustering: Na⁺ (Disodium) vs. K⁺ (Dipotassium) vs. Ca²⁺ from MD Simulations

All-atom molecular dynamics simulations with graph-theoretic cluster analysis demonstrate that monomethyl phosphate dianion (MMP²⁻) clustering in aqueous solution is strongly cation-dependent. Ca²⁺ promotes formation of large, stable clusters with long link lifetimes, whereas K⁺ alone fails to induce significant clustering. Na⁺, as present in the disodium salt, yields intermediate clustering behavior [1]. FT-IR spectroscopy confirmed the pronounced clustering effect of Ca²⁺ in the presence of K⁺, and the simulation-derived cluster size distributions and link lifetimes are reported quantitatively in the source publication.

molecular dynamics phosphoinositide clustering membrane biophysics

Vapor Pressure Differential: Disodium Methyl Phosphate vs. Dimethyl Phosphate and Trimethyl Phosphate

Disodium methyl phosphate exhibits a predicted vapor pressure of 0.00701 mmHg at 25 °C , which is approximately 185-fold lower than that of dimethyl phosphate (1.3 ± 0.6 mmHg at 25 °C) and roughly 120-fold lower than that of trimethyl phosphate (1.133 hPa ≈ 0.85 mmHg at 25 °C) . This pronounced reduction in volatility arises from the ionic character of the disodium salt and translates to negligible evaporative loss under ambient handling conditions.

volatility occupational exposure analytical standard stability

Octanol–Water Partition Coefficient (LogP): Disodium Methyl Phosphate vs. Methyl Dihydrogen Phosphate (Free Acid)

The calculated LogP of disodium methyl phosphate is +0.60190 , whereas methyl dihydrogen phosphate (the free acid form) displays a LogP of approximately −0.71 . This 1.3 log-unit difference corresponds to an approximately 20-fold greater partitioning of the disodium salt into the octanol phase, indicating that neutralization with sodium counterions markedly alters the hydrophilicity–lipophilicity balance relative to the protonated form.

partition coefficient hydrophilicity chromatographic retention

Boiling Point Elevation: Disodium Methyl Phosphate vs. Dimethyl and Trimethyl Phosphate Under Atmospheric Pressure

Disodium methyl phosphate possesses a boiling point of 250.1 °C at 760 mmHg , which is 53–80 °C higher than the boiling points of dimethyl phosphate (170–171 °C) [1] and trimethyl phosphate (197 °C) . This substantial elevation reflects the ionic lattice energy of the disodium salt and translates directly to greater thermal tolerance during heated reactions, distillations, or prolonged storage in warm environments.

thermal stability high-temperature synthesis safety

Commercial Purity Specification: 98% Disodium Methyl Phosphate with Multi-Technique QC Documentation

A major commercial supplier of disodium methyl phosphate (CAS 17323-81-8) specifies a minimum purity of 98% and provides batch-specific quality control data including NMR, HPLC, and GC analyses . While high-purity specifications are available for other methyl phosphate esters, the explicit combination of ≥98% purity with three complementary analytical techniques is specifically documented for this disodium salt, offering enhanced procurement confidence for applications requiring traceable purity documentation.

purity specification quality assurance analytical standard procurement

Optimal Application Scenarios for Disodium Methyl Phosphate (CAS 17323-81-8) Grounded in Quantitative Differential Evidence


X-ray Crystallographic Studies of Phosphate Ester Geometry and Metal–Phosphate Interactions

The precisely determined crystal structure of disodium methyl phosphate hexahydrate—with a P–O(ester) bond of 1.626 Å, three equivalent non-ester P–O bonds of 1.513 Å, and a well-defined sodium hydration shell lacking direct Na⁺–phosphate contacts—makes it an ideal internal standard or calibration compound for macromolecular crystallography of phosphate-containing biomolecules. Researchers studying metal–phosphate coordination in proteins or nucleic acids benefit from its clean structural baseline [1].

Membrane Biophysics: Model Dianion for Cation-Dependent Lipid Clustering Studies

The intermediate MMP²⁻ clustering behavior observed with Na⁺ counterions positions disodium methyl phosphate as the preferred model dianion for investigating phosphoinositide domain formation in cell membranes. Unlike the dipotassium salt, which yields negligible clustering, or calcium, which induces hyper-clustering, the disodium form produces a physiologically realistic clustering phenotype suitable for computational and spectroscopic studies of PIP₂ raft dynamics [2].

Low-Volatility Analytical Standard for Environmental and Occupational Monitoring

With a vapor pressure of only 0.00701 mmHg at 25 °C—approximately two orders of magnitude lower than dimethyl or trimethyl phosphate—the disodium salt is the superior choice for preparing calibration standards used in headspace analysis, workplace exposure assessment, or environmental monitoring of organophosphate compounds, as it virtually eliminates evaporative concentration drift during handling and storage .

Thermally Stable Phosphate Source for High-Temperature Organic Synthesis

The boiling point of 250.1 °C enables disodium methyl phosphate to serve as a thermally robust phosphate donor or esterification reagent in reactions conducted above 170 °C, where dimethyl phosphate and trimethyl phosphate would evaporate or decompose. Its ionic nature also enhances solubility in polar aprotic solvents commonly employed in such synthetic transformations .

Quote Request

Request a Quote for Disodium methyl phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.